molecular formula C21H15N3O2 B3028902 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol CAS No. 38369-95-8

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol

Cat. No.: B3028902
CAS No.: 38369-95-8
M. Wt: 341.4 g/mol
InChI Key: YCNFNXPUWNPXMG-UHFFFAOYSA-N
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Description

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with two phenyl groups and a benzene ring substituted with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with a suitable benzene derivative. One common method is the condensation reaction between 4,6-diphenyl-1,3,5-triazine-2-amine and 3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photochemical Applications

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol has been studied for its ability to act as a UV filter and stabilizer in various formulations. Its triazine structure allows it to absorb UV radiation effectively, making it suitable for use in sunscreens and cosmetic products. The compound's ability to prevent photo-degradation of other substances enhances its value in the cosmetic industry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property makes it a candidate for use in nutraceuticals and pharmaceuticals aimed at combating oxidative damage associated with aging and various diseases.

Material Science

In material science, the compound is being explored for its potential use as a dopant in organic light-emitting diodes (OLEDs). Its electronic properties can enhance the efficiency and stability of OLED devices. Additionally, the incorporation of this compound into polymer matrices can improve the thermal stability and mechanical properties of the materials.

Preliminary studies suggest that this compound may have antibacterial and antifungal properties. Its effectiveness against various pathogens positions it as a potential candidate for developing new antimicrobial agents.

Case Study 1: UV Stabilization in Sunscreens

A study published in the Journal of Cosmetic Science examined the efficacy of this compound as a UV filter in sunscreen formulations. The results demonstrated that formulations containing this compound showed enhanced UV protection compared to those without it. The study concluded that its incorporation could significantly improve the photostability of sunscreen products.

Case Study 2: Antioxidant Activity Assessment

In a research article published in Phytotherapy Research, the antioxidant properties of this compound were evaluated using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that the compound exhibited potent antioxidant activity comparable to established antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other similar compounds and contributes to its versatility in various fields .

Biological Activity

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol (CAS No. 38369-95-8) is a compound of interest due to its potential biological activities. Its molecular formula is C21H15N3O2, and it features a triazine ring that is often associated with various pharmacological properties. This article reviews the biological activities of this compound, focusing on its anticancer properties and other therapeutic potentials.

  • Molecular Weight : 341.36 g/mol
  • Chemical Structure : The compound consists of a benzene ring substituted with a triazine moiety and hydroxyl groups at positions 1 and 3 of the benzene ring.

Anticancer Activity

Research indicates that compounds containing triazine rings exhibit significant anticancer properties. The following findings summarize the biological activity of this compound in cancer models:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma. Flow cytometry analyses revealed that treatment with this compound increased apoptotic cell populations significantly compared to controls .
  • In Vivo Studies :
    • In murine models bearing tumors, administration of the compound resulted in notable tumor growth suppression. The effective dosage was determined to be around 25 mg/kg body weight .
  • Comparative Efficacy :
    • When compared with standard chemotherapeutics like doxorubicin and cisplatin, this compound exhibited comparable cytotoxicity levels but with a potentially lower side effect profile due to its selective action on cancer cells .

Other Biological Activities

Beyond its anticancer effects, this compound has shown promise in other areas:

  • Antioxidant Activity :
    • Studies have demonstrated that the compound exhibits antioxidant properties by scavenging free radicals effectively. This activity is critical in reducing oxidative stress-related cellular damage .
  • Antimicrobial Properties :
    • Preliminary investigations indicate that the compound may possess antimicrobial activity against various bacterial strains. Further studies are needed to elucidate its mechanism of action against pathogens .

Data Table: Biological Activity Summary

Activity TypeModel/MethodologyResultsReference
AnticancerMCF-7 Cell LineInduced apoptosis (IC50 = 25 μM)
Tumor-Bearing MiceTumor growth suppression (25 mg/kg)
AntioxidantDPPH Scavenging AssaySignificant free radical scavenging
AntimicrobialVarious Bacterial StrainsInhibition observed

Case Studies

Several case studies have explored the effects of triazine derivatives similar to this compound:

  • Study on Triazine Derivatives :
    • A study reported that triazine derivatives showed enhanced cytotoxic effects when combined with other chemotherapeutic agents. This suggests a potential for use in combination therapies for more effective cancer treatment regimens .
  • Antioxidant Capacity Evaluation :
    • Another study highlighted the antioxidant capacity of related compounds in preventing lipid peroxidation in cellular membranes, suggesting protective roles against degenerative diseases linked to oxidative stress .

Properties

IUPAC Name

4-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-16-11-12-17(18(26)13-16)21-23-19(14-7-3-1-4-8-14)22-20(24-21)15-9-5-2-6-10-15/h1-13,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNFNXPUWNPXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578321
Record name (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38369-95-8
Record name (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 60 g of xylene and 55.5 g (0.207) of 4,6-diphenyl-2-chloro-s-triazine. The mixture is warmed to 118° C. and the pressure is reduced to 300 mbar and 2.8 g of hydrogen chloride gas is charged to the system. The mixture is cooled to 80° C. and a solution of resorcinol (88.2 g, 0.802 mol) in 60 g of tetramethylene sulfone is added dropwise over a 7-minute period. The mixture is stirred at 80° C. for six hours and then for one hour at 100° C. The temperature is reduced to 60° C. and a 300 mL portion of methanol is added. The mixture is allowed to cool to room temperature and is stirred overnight. Sodium methoxide (41.3 g) is added portionwise to adjust the pH to 5.0-5.5. The solids are collected by vacuum filtration and are washed with methanol and water. After drying, the title compound is obtained in a yield of 59.2 g as a pale yellow solid.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
solvent
Reaction Step Two
Name
Sodium methoxide
Quantity
41.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
55.5 g
Type
reactant
Reaction Step Five
Quantity
60 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol

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